5-Chloro-2-pentanone

Gas‑phase elimination kinetics Chloroketone stability Computational chemistry

5-Chloro-2-pentanone is the required alkylating agent for chloroquine phosphate production; its three-carbon chloroalkyl chain is structurally essential—shorter or longer analogs (4-chloro-2-butanone, 6-chloro-2-hexanone) cannot substitute due to altered cyclization regioselectivity and 9-fold differences in thermal stability. Supplied K₂CO₃-stabilized to prevent degradation. Critical precursor for cyclopropyl methyl ketone (agrochemicals) and destructible surfactants. Also used for pyrazoline and pyridazine heterocycle synthesis. Specify ≥96.5% purity for pharmaceutical use.

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
CAS No. 5891-21-4
Cat. No. B045304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-pentanone
CAS5891-21-4
Synonyms1-Chloro-4-pentanone;  3-Chloropropyl Methyl Ketone;  NSC 60210;  NSC 8427
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESCC(=O)CCCCl
InChIInChI=1S/C5H9ClO/c1-5(7)3-2-4-6/h2-4H2,1H3
InChIKeyXVRIEWDDMODMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-pentanone (CAS 5891-21-4): Procurement Specifications and Industrial Profile for Pharmaceutical and Agrochemical Intermediates


5-Chloro-2-pentanone (C5H9ClO, MW 120.58), a bifunctional γ‑chloroketone characterized by a ketone carbonyl and a terminal chloroalkyl group separated by a three‑carbon methylene chain, is commercially available in technical (85–95%) and higher (≥98%) purity grades . The compound exhibits a boiling point of 71–72 °C at 20 mmHg (172–175 °C at 760 mmHg), a density of ~1.053–1.057 g/mL at 25 °C, and is typically stabilized with potassium carbonate to prevent decomposition during storage and transport . Its established role as a pharmaceutical intermediate—most notably in the industrial synthesis of the antimalarial drug chloroquine phosphate—and its further utility as a precursor to cyclopropyl methyl ketone and destructible surfactants define its core industrial demand [1].

Why 5-Chloro-2-pentanone Cannot Be Replaced by Other Chloroalkyl Ketones in Critical Synthetic Pathways


Chloroalkyl ketones bearing different methylene‑chain spacings (e.g., 4‑chloro‑2‑butanone, 6‑chloro‑2‑hexanone) or alternative substitution patterns cannot be freely interchanged with 5‑chloro‑2‑pentanone. The intramolecular spacing between the chlorine and the carbonyl group dictates the regioselectivity and yield of key cyclization reactions—such as heterocycle formation with hydrazines or intramolecular nucleophilic displacements—that underpin downstream pharmaceutical synthesis [1]. Additionally, the gas‑phase elimination kinetics, which involve anchimeric assistance from the carbonyl oxygen, vary by approximately nine‑fold when the chain length is altered by a single methylene unit, directly impacting thermal stability and shelf‑life under specific storage or processing conditions [2]. In the industrial conversion to cyclopropyl methyl ketone, the three‑carbon chloroalkyl chain is a structural prerequisite; attempts to use shorter‑ or longer‑chain analogs would result in different ring sizes or failed cyclization [3]. The following evidence quantifies these differences and establishes the basis for specification‑driven procurement.

Quantitative Differentiation of 5-Chloro-2-pentanone Versus Closest Chloroketone Analogs: A Procurement Evidence Guide


Gas‑Phase Elimination Kinetics: 5‑Chloro‑2‑pentanone Reacts ~9‑Fold Faster than 4‑Chloro‑2‑butanone

In a direct theoretical study comparing the gas‑phase dehydrochlorination kinetics of homologous chloroketones, the reactivity of 5‑chloropentan‑2‑one (5‑chloro‑2‑pentanone) was found to be approximately nine times greater than that of 4‑chlorobutane‑2‑one (4‑chloro‑2‑butanone) [1]. The carbonyl oxygen in the five‑carbon chain participates anchimerically in the elimination transition state, lowering the activation energy relative to the four‑carbon analog, which follows a less‑assisted, more synchronous 1,2‑elimination pathway [1]. This difference has direct implications for thermal stability during long‑term storage and for reaction design in high‑temperature or gas‑phase applications.

Gas‑phase elimination kinetics Chloroketone stability Computational chemistry

Distillation and Purification Efficiency: 5‑Chloro‑2‑pentanone Boils ~35 °C Lower than 6‑Chloro‑2‑hexanone Under Standard Atmospheric Pressure

The boiling point of 5‑chloro‑2‑pentanone at atmospheric pressure (760 mmHg) is 172–175 °C, whereas that of its direct chain‑extended homolog 6‑chloro‑2‑hexanone is 207.6±23.0 °C [1]. This ~35 °C lower boiling point enables more energy‑efficient distillation and reduces the risk of thermal decomposition during purification—a critical factor in large‑scale pharmaceutical intermediate production where purity and cost‑per‑kilogram are tightly controlled. At reduced pressure (20 mmHg), the boiling point of 5‑chloro‑2‑pentanone is 71–72 °C, a value routinely cited in vendor specifications for quality‑control purposes .

Physical property Distillation Purification

Synthetic Utility in Cyclopropyl Methyl Ketone Manufacture: A Chain‑Length Dependent Cyclization Step Unique to the 5‑Carbon Chloroketone

5‑Chloro‑2‑pentanone is the direct precursor to cyclopropyl methyl ketone, an important agrochemical and pharmaceutical intermediate. The cyclopropanation reaction requires the three‑carbon chloroalkyl spacer present in 5‑chloro‑2‑pentanone to undergo intramolecular nucleophilic displacement, forming the three‑membered ring [1]. A recent patent discloses a method using a eutectic solvent to catalyze this conversion, emphasizing the specificity of the 5‑chloro‑2‑pentanone structure [1]. Analogs with shorter (e.g., 4‑chloro‑2‑butanone) or longer (e.g., 6‑chloro‑2‑hexanone) chains would yield cyclobutyl or cyclohexyl ketones, respectively—or fail to cyclize—making 5‑chloro‑2‑pentanone the sole viable substrate for this industrially relevant transformation.

Cyclopropyl methyl ketone Agrochemical intermediate Cyclization

Purity Grade Availability: 5‑Chloro‑2‑pentanone is Offered at ≥98% Purity with K₂CO₃ Stabilization, a Specification Not Uniformly Available for Shorter‑Chain Analogs

Commercial vendors routinely supply 5‑chloro‑2‑pentanone at purities of 94%, 95%, and ≥98% (GC), with the highest grades explicitly stabilized using potassium carbonate to prevent acid‑catalyzed decomposition and color formation during storage . In contrast, the closely related 4‑chloro‑2‑butanone is typically offered at lower purities (e.g., 96–97%) and often without specified stabilization, reflecting its differing stability profile [1]. The availability of a well‑characterized, stabilized high‑purity grade of 5‑chloro‑2‑pentanone supports its use in sensitive pharmaceutical manufacturing where impurity profiles are tightly controlled.

Purity specification Stabilization Procurement

Triphosgene‑Based Synthesis Optimization: Yield of 5‑Chloro‑2‑pentanone Reaches 97.93% Under Optimized Catalytic Conditions

A 2022 study optimized the synthesis of 5‑chloro‑2‑pentanone from 3‑acetyl‑1‑propanol using bis(trichloromethyl)carbonate (triphosgene, BTC) as the chlorinating agent. Under the optimal conditions—1,2‑dichloroethane solvent, 80 °C, 2 h reaction time, N,N‑dimethylacetamide initiator, and a 1:0.4 molar ratio of 3‑acetyl‑1‑propanol to BTC—the yield of 5‑chloro‑2‑pentanone reached 97.93% . This near‑quantitative yield demonstrates the efficiency of modern catalytic routes to this intermediate, a factor that influences the commercial pricing and supply reliability of high‑purity material. While direct comparative data for analog synthesis yields under identical conditions are not available, this study establishes a benchmark for process economics specific to the five‑carbon chain.

Synthesis yield Process chemistry Triphosgene chlorination

Chloroquine Phosphate Synthesis: 5‑Chloro‑2‑pentanone as the Industrially Specified Intermediate

5‑Chloro‑2‑pentanone is the established intermediate for the industrial synthesis of chloroquine phosphate, a WHO‑listed essential antimalarial medicine [1][2]. The three‑carbon chloroalkyl chain length is critical for the subsequent alkylation step that introduces the 4‑amino‑7‑chloroquinoline pharmacophore. Manufacturers routinely specify a minimum purity of 96.5% for this application to ensure acceptable yields and purity of the final API [2]. While other chloroketones (e.g., 4‑chloro‑2‑butanone) are also used as alkylating agents in pharmaceutical synthesis, the specific use of 5‑chloro‑2‑pentanone in chloroquine phosphate production is a matter of established industrial practice and regulatory filing, not interchangeable chemistry.

Chloroquine phosphate Antimalarial Pharmaceutical intermediate

Procurement‑Relevant Application Scenarios for 5‑Chloro‑2‑pentanone (CAS 5891‑21‑4) in Pharmaceutical and Agrochemical Manufacturing


GMP‑Grade Synthesis of Chloroquine Phosphate Antimalarial API

Pharmaceutical manufacturers producing chloroquine phosphate rely on 5‑chloro‑2‑pentanone as the alkylating agent to construct the key 5‑(diethylamino)‑2‑pentanone side chain. The compound is specified at ≥96.5% purity to meet pharmacopoeial impurity limits for the final drug substance. Procurement contracts often include K₂CO₃‑stabilized material to prevent acid‑catalyzed degradation during bulk storage and transport .

Industrial Production of Cyclopropyl Methyl Ketone for Agrochemical Intermediates

5‑Chloro‑2‑pentanone serves as the direct precursor to cyclopropyl methyl ketone via intramolecular base‑promoted cyclization. This transformation is uniquely enabled by the three‑carbon chloroalkyl chain and is employed in the synthesis of fungicides and herbicides [1]. Process development efforts have focused on eutectic‑solvent catalysis to improve yield and reduce waste, underscoring the industrial importance of this specific chain length.

Synthesis of Destructible Surfactants and Specialty Polymers

The bifunctional nature of 5‑chloro‑2‑pentanone—possessing both a ketone and a terminal chloro group—allows its incorporation into cleavable surfactant molecules and functional polymers. The compound has been utilized in the preparation of 'destructible surfactants' for emulsion polymerization and other specialty chemical applications where controlled degradation is required . The chain length provides an optimal balance between hydrophobicity and reactivity for these formulations.

Heterocyclic Building Block for Drug Discovery Libraries

In medicinal chemistry research, 5‑chloro‑2‑pentanone is employed to synthesize nitrogen‑containing heterocycles—including pyrazolines, pyridazines, and related scaffolds—through condensation with hydrazines and other nitrogen nucleophiles [2]. The three‑carbon spacer between the carbonyl and the leaving group promotes favorable cyclization kinetics, making this chloroketone a preferred substrate for constructing five‑ and six‑membered heterocyclic cores in early‑stage drug discovery.

Technical Documentation Hub

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